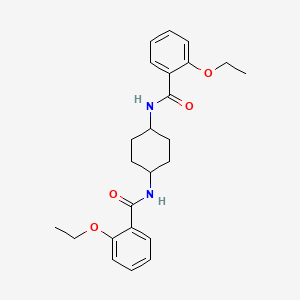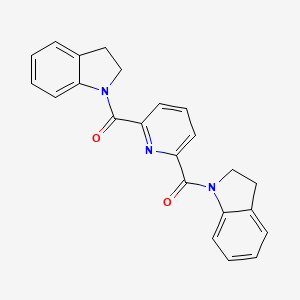![molecular formula C18H19NO5S B3436683 4-{[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B3436683.png)
4-{[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid
Overview
Description
4-{[3-(Isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid , also known by its chemical formula C18H23NO7 , is a compound with an average mass of 365.378 Da . It falls under the category of organic molecules and exhibits intriguing properties due to its unique structure .
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the introduction of functional groups, cyclization, and esterification. Researchers have explored various synthetic routes to obtain it, aiming for high yields and purity. Notably, the protodeboronation of boronic esters has been investigated as a potential method for its preparation .
Molecular Structure Analysis
The molecular formula C18H23NO7 provides insights into the composition of this compound. Its monoisotopic mass is 365.147461 Da . The structure features a thienyl ring, a phenyl group, and an oxobutanoic acid moiety. The isopropoxycarbonyl substituent adds complexity to its three-dimensional arrangement .
Chemical Reactions Analysis
4-{[3-(Isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid can participate in various chemical reactions. These include ester hydrolysis, amidation, and nucleophilic substitutions. Researchers have investigated its reactivity with different nucleophiles and electrophiles, leading to the formation of derivatives with altered properties .
Physical And Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-oxo-4-[(4-phenyl-3-propan-2-yloxycarbonylthiophen-2-yl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-11(2)24-18(23)16-13(12-6-4-3-5-7-12)10-25-17(16)19-14(20)8-9-15(21)22/h3-7,10-11H,8-9H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIZSZZAHXRLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B3436600.png)
![N,N'-1,3-phenylenebis[2-(4-chlorophenoxy)acetamide]](/img/structure/B3436608.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B3436615.png)

![2-tert-butyl 4-ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3436617.png)

![methyl 4-phenyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B3436623.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B3436627.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B3436637.png)
![5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3436645.png)
![N-(5-bromo-8-quinolinyl)-4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B3436659.png)
![N-[4-(aminocarbonyl)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B3436664.png)

![5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-2-chlorobenzoic acid](/img/structure/B3436687.png)